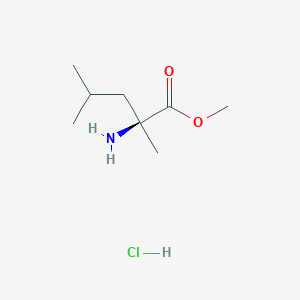![molecular formula C10H7N5O B15213535 3-phenyl-2H-imidazo[4,5-d]triazin-4-one CAS No. 89608-62-8](/img/structure/B15213535.png)
3-phenyl-2H-imidazo[4,5-d]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of imidazo[4,5-d][1,2,3]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid . Another approach includes the use of electrophilic amination, which has been shown to be effective in synthesizing imidazo[4,5-d][1,2,3]triazinones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure safety and efficiency. For example, the use of safe reagents and controlled reaction conditions is crucial to prevent any hazardous situations during large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development.
Imidazo[2,1-c][1,2,4]triazines: Studied for their bioactive properties and potential therapeutic applications.
Uniqueness
3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
89608-62-8 |
|---|---|
Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
3-phenyl-5H-imidazo[4,5-d]triazin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-10-8-9(12-6-11-8)13-14-15(10)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
COOFMTJQLGQFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=CN3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)


![Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-](/img/structure/B15213485.png)





![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)

![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)
